2-Benzyloxy-5-nitrobenzenethiol
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Overview
Description
2-Benzyloxy-5-nitrobenzenethiol is an organic compound with the molecular formula C₁₃H₁₁NO₃S and a molecular weight of 261.30 g/mol . This compound is primarily used in research settings, particularly in the fields of organic synthesis and proteomics . It is characterized by the presence of a benzyloxy group, a nitro group, and a thiol group attached to a benzene ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-5-nitrobenzenethiol typically involves the nitration of benzyloxybenzene followed by thiolationThe reaction conditions often involve the use of strong acids and bases, as well as specific solvents like chloroform and dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-5-nitrobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzenethiols
Scientific Research Applications
2-Benzyloxy-5-nitrobenzenethiol is utilized in a wide range of scientific research applications:
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, including drug development and biochemical studies.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-5-nitrobenzenethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function and activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyloxy-4-nitrobenzenethiol
- 2-Benzyloxy-3-nitrobenzenethiol
- 2-Benzyloxy-6-nitrobenzenethiol
Uniqueness
2-Benzyloxy-5-nitrobenzenethiol is unique due to the specific positioning of the nitro and thiol groups on the benzene ring, which imparts distinct chemical reactivity and properties compared to its isomers. This unique structure makes it particularly valuable in specific research applications where these properties are advantageous .
Properties
IUPAC Name |
5-nitro-2-phenylmethoxybenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-14(16)11-6-7-12(13(18)8-11)17-9-10-4-2-1-3-5-10/h1-8,18H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWZPZBLGGOXNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403428 |
Source
|
Record name | 2-BENZYLOXY-5-NITROBENZENETHIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887353-11-9 |
Source
|
Record name | 5-Nitro-2-(phenylmethoxy)benzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887353-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-BENZYLOXY-5-NITROBENZENETHIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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